ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 53 bonds, including 29 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ester .Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach. For example, catalytic protodeboronation of alkyl boronic esters paired with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized for various scientific applications. For instance, a study involved the synthesis of new quinazolines as potential antimicrobial agents, showcasing their antibacterial and antifungal activities against various pathogens. This research underscores the importance of quinazoline derivatives in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity
Another study focused on the synthesis of quinazolinone derivatives, evaluating their antimicrobial activity. These compounds were prepared through reactions with primary aromatic amines, heterocyclic amines, and diamines under different conditions, highlighting the versatility of quinazoline frameworks in synthesizing compounds with potential antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).
Molecular Docking Studies
Molecular docking studies on similar quinazoline derivatives have provided insights into their potential as inhibitors against specific biological targets. For example, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate was examined through FT-IR, FT-Raman spectra, and molecular docking, revealing its inhibitory activity against pyrrole inhibitor, suggesting potential applications in drug design and discovery (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).
Cytotoxic Evaluation
Research into novel hexahydroquinoline derivatives containing a benzofuran moiety has shown promising cytotoxic effects against human cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy. Such studies contribute to our understanding of the structural requirements for anticancer activity and the development of new chemotherapeutic agents (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).
Mechanism of Action
Quinazolinones
This compound contains a quinazolinone moiety . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have shown potential as antibacterial , antiviral , anticancer , anti-HIV , and other biologically active agents .
Benzylic Substitutions
The compound also contains a benzyl group . Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions can significantly affect the compound’s properties and biological activity .
Suzuki–Miyaura Coupling
This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . This reaction might be involved in the synthesis of the compound.
Protodeboronation
This compound might undergo protodeboronation, a process that involves the removal of a boron moiety from an organoboron compound . Protodeboronation can significantly affect the compound’s properties and biological activity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid with ethyl chloroformate in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid", "Ethyl chloroformate", "Base" ], "Reaction": [ "Step 1: Dissolve 4-(2-(3-(4-((3-methoxypropyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid and a base in a suitable solvent.", "Step 2: Add ethyl chloroformate dropwise to the reaction mixture while stirring at a low temperature.", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for a few hours.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
931952-05-5 |
Molecular Formula |
C31H32N4O7 |
Molecular Weight |
572.618 |
IUPAC Name |
ethyl 4-[[2-[3-[[4-(3-methoxypropylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H32N4O7/c1-3-42-30(39)23-13-15-24(16-14-23)33-27(36)20-34-26-8-5-4-7-25(26)29(38)35(31(34)40)19-21-9-11-22(12-10-21)28(37)32-17-6-18-41-2/h4-5,7-16H,3,6,17-20H2,1-2H3,(H,32,37)(H,33,36) |
InChI Key |
ZFNUCXWYLSWGIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCCOC |
solubility |
not available |
Origin of Product |
United States |
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